BIT225

Übersicht

Beschreibung

Es wird hauptsächlich für seine potenzielle Verwendung bei der Behandlung von HIV- und Hepatitis-C-Infektionen untersucht . BIT225 wirkt, indem es die Vpu-Ionenkanalaktivität blockiert, was die Assemblierung von HIV innerhalb von Wirtsmonocytenzellen stört . Dieser Wirkmechanismus ist unter HIV-Medikamenten einzigartig .

Herstellungsmethoden

Die synthetische Route für this compound beinhaltet die Bildung der Naphthamid-Kernstruktur, gefolgt von der Einführung der Pyrazol-Einheit. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung der gewünschten Verbindung zu erleichtern. Industrielle Produktionsmethoden für this compound würden wahrscheinlich die Skalierung dieser synthetischen Routen umfassen, um die Verbindung in größeren Mengen herzustellen und Reinheit und Konsistenz durch strenge Qualitätskontrollmaßnahmen zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

BIT225 hat sich in mehreren wissenschaftlichen Forschungsanwendungen als vielversprechend erwiesen:

Biologie: Die Fähigkeit der Verbindung, die Ionenkanalaktivität zu hemmen, macht sie zu einem wertvollen Werkzeug für die Untersuchung von Ionenkanalfunktionen in biologischen Systemen.

Medizin: This compound wird für sein Potenzial zur Behandlung von HIV- und Hepatitis-C-Infektionen untersucht, indem es die virale Assemblierung innerhalb von Wirtszellen stört.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Ionenkanalaktivität des Vpu-Proteins in HIV und des E-Proteins in SARS-CoV-2 hemmt . Diese Hemmung stört die Assemblierung und Freisetzung von viralen Partikeln, wodurch die Infektiosität des Virus reduziert wird. Die molekularen Ziele von this compound umfassen den Vpu-Ionenkanal in HIV und den E-Protein-Ionenkanal in SARS-CoV-2 . Durch die Blockierung dieser Ionenkanäle verhindert this compound die korrekte Assemblierung und Freisetzung von viralen Partikeln, wodurch die Viruslast und die Schwere der Krankheit reduziert werden .

Wirkmechanismus

Target of Action

BIT225 primarily targets the Coronavirus envelope (E) protein , a small structural protein with ion channel activity . The E protein plays a crucial role in virus assembly, budding, immunopathogenesis, and disease severity . It is also located in the Golgi and ER membranes of infected cells and is associated with inflammasome activation and immune dysregulation .

Mode of Action

This compound acts as an inhibitor of the E protein’s ion channel activity . By inhibiting the ion channel activity of the E protein, this compound disrupts the virus assembly within the host cell, leading to a significant loss of infectivity of the progeny virus .

Biochemical Pathways

The inhibition of the E protein’s ion channel activity by this compound disrupts the virus assembly process, which is a crucial step in the viral replication cycle . This disruption leads to a significant reduction in the infectivity of the progeny virus, thereby limiting the spread of the virus within the host .

Result of Action

This compound has shown broad-spectrum direct-acting antiviral activity against SARS-CoV-2 in Calu3 and Vero cells . Treatment with this compound has been associated with significant reductions in lung viral load, virus titer, and lung and serum cytokine levels . In a mouse model of severe SARS-CoV-2 infection, this compound treatment starting before or 24 hours after infection could protect all treated mice from developing disease, from experiencing weight loss, and from death .

Action Environment

Vorbereitungsmethoden

The synthetic route for BIT225 involves the formation of the naphthamide core structure, followed by the introduction of the pyrazole moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound. Industrial production methods for this compound would likely involve scaling up these synthetic routes to produce the compound in larger quantities, ensuring purity and consistency through rigorous quality control measures .

Analyse Chemischer Reaktionen

BIT225 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen unterliegen, die zur Bildung reduzierter Produkte führen.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

BIT225 ist in seinem Wirkmechanismus im Vergleich zu anderen antiviralen Medikamenten einzigartig. Ähnliche Verbindungen umfassen:

Amantadin: Ein antivirales Medikament, das den M2-Ionenkanal des Influenza-A-Virus hemmt.

Rimantadine: Ähnlich wie Amantadin zielt es auch auf den M2-Ionenkanal des Influenza-A-Virus.

Hexamethylenamilorid: Ein Inhibitor des E-Protein-Ionenkanals in Coronaviren.

Eigenschaften

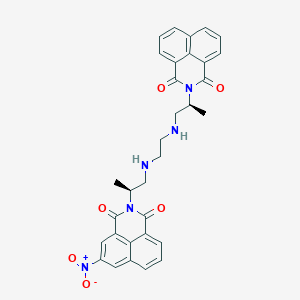

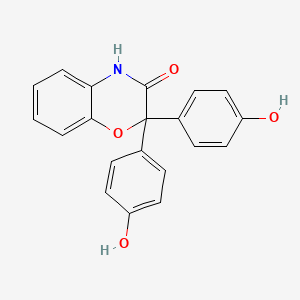

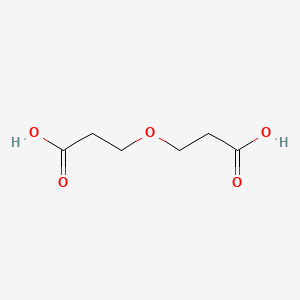

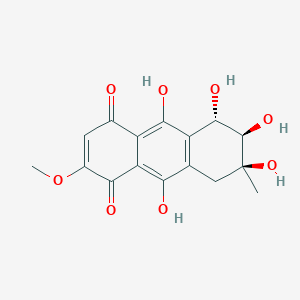

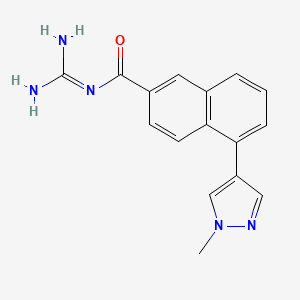

IUPAC Name |

N-(diaminomethylidene)-5-(1-methylpyrazol-4-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-21-9-12(8-19-21)13-4-2-3-10-7-11(5-6-14(10)13)15(22)20-16(17)18/h2-9H,1H3,(H4,17,18,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVROWPPEIMRGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=CC3=C2C=CC(=C3)C(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401031931 | |

| Record name | BIT225 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917909-71-8 | |

| Record name | N-(Aminoiminomethyl)-5-(1-methyl-1H-pyrazol-4-yl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917909-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BIT-225 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917909718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIT225 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIT-225 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9C27TI12U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of BIT225 and how does it exert its antiviral effect?

A1: this compound primarily targets the viral protein Vpu, found in HIV-1. Vpu typically forms ion channels that facilitate viral release from infected cells. This compound acts by blocking the ion channel activity of Vpu, thereby inhibiting the release of mature HIV-1 virions from infected macrophages []. This mechanism of action makes this compound particularly interesting, as it targets a late stage in the viral life cycle, potentially impacting viral dissemination and the establishment of viral reservoirs.

Q2: Beyond HIV-1, are there other viruses susceptible to this compound?

A2: Research suggests that this compound exhibits broad-spectrum antiviral activity. It has shown efficacy against various strains of SARS-CoV-2, inhibiting the ion channel activity of the viral E protein, another viroporin []. This broader antiviral activity makes this compound a promising candidate for further development against multiple viral threats.

Q3: What is the evidence supporting the antiviral activity of this compound in cellular models?

A3: In vitro studies demonstrate potent antiviral activity of this compound. It significantly reduces HIV-1 release in both acutely and chronically infected macrophages []. Importantly, this compound also hinders HIV-1 transfer from monocyte-derived dendritic cells (MDDCs) to activated CD4+ T cells [], suggesting an impact on viral dissemination. Additionally, it effectively reduces viral load and infectivity in SARS-CoV-2 infected cells [].

Q4: Has the efficacy of this compound been demonstrated in animal models of viral infection?

A4: Yes, this compound has shown remarkable efficacy in a mouse model of severe SARS-CoV-2 infection. When administered orally, this compound completely prevented body weight loss and mortality in infected mice, even when treatment commenced after infection []. These findings highlight its potential as a therapeutic intervention for COVID-19.

Q5: Are there any clinical trial data available for this compound?

A5: Clinical trials have been conducted to assess this compound's safety, pharmacokinetics, and antiviral activity in HIV-1 infected individuals. A Phase 1b/2a study demonstrated that this compound is generally safe and well-tolerated [, ]. While the trial primarily focused on safety and pharmacokinetics, it provided preliminary evidence of this compound's ability to reduce HIV-1 viral load, particularly within the monocyte reservoir [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.